molecular formula C9H6O4 B13058287 2,3-Diformylbenzoicacid

2,3-Diformylbenzoicacid

Cat. No.: B13058287
M. Wt: 178.14 g/mol
InChI Key: ZZTHPJKQICDLDD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

2,3-diformylbenzoic acid

InChI

InChI=1S/C9H6O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-5H,(H,12,13)

InChI Key

ZZTHPJKQICDLDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diformylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires heating and careful control of reaction parameters to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of 2,3-diformylbenzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Diformylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be further oxidized to carboxylic acids using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).

    Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), nitric acid (HNO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: 2,3-Dicarboxybenzoic acid.

    Reduction: 2,3-Dihydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2,3-Diformylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers. Its formyl groups make it a versatile building block for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Industry: Used in the production of advanced materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of 2,3-diformylbenzoic acid involves its interaction with specific molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in various chemical and biological applications, where the compound can act as a cross-linking agent or a precursor to more complex molecules.

Comparison with Similar Compounds

Chemical Identity and Classification

  • IUPAC Name: 2,3-Dihydroxybenzoic acid
  • Synonyms: 2-Pyrocatechuic acid, 3-Hydroxysalicylic acid, o-Pyrocatechuic acid .
  • CAS Number: 303-38-8 .
  • Molecular Formula: C₇H₆O₄ .
  • Classification: A dihydroxybenzoic acid derivative, structurally related to salicylic acid but with hydroxyl groups at positions 2 and 3 .

Comparison with Structurally Similar Compounds

2,3-Dimethylbenzoic Acid

  • Structure: Features methyl groups at positions 2 and 3 instead of hydroxyl groups.
  • Molecular Formula: C₉H₁₀O₂ .
  • Key Differences:
    • Reactivity: Lacks the redox-active hydroxyl groups of 2,3-DHBA, making it less reactive in biological systems .
    • Applications: Primarily used in synthetic organic chemistry for studying steric effects in carboxylation reactions .
  • Safety: No specific occupational exposure limits reported, but standard lab precautions apply .

6-Formyl-2,3-dimethoxybenzoic Acid

  • Structure: Contains methoxy groups at positions 2 and 3 and a formyl group at position 4.
  • Key Differences:
    • Solubility: Methoxy groups increase hydrophobicity compared to 2,3-DHBA, limiting its aqueous solubility .
    • Applications: Used in advanced organic synthesis, particularly in designing photolabile protecting groups .
  • Safety: Requires stringent personal protective equipment (PPE), including face shields and flame-resistant lab coats, due to flammability risks .

3-Hydroxybenzaldehyde

  • Structure: A benzaldehyde derivative with a hydroxyl group at position 3.
  • Key Differences:
    • Functional Groups: Lacks the carboxylic acid group of 2,3-DHBA, altering its acidity (pKa ~8.4 vs. 2.8 for 2,3-DHBA) .
    • Biological Activity: Primarily used as a precursor in pharmaceutical synthesis (e.g., antihistamines) rather than in plant defense .

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid

  • Structure: Contains a triazole ring and a methyl group.
  • Molecular Weight: 203.2 g/mol .
  • Synthetic Utility: Used in peptide chemistry and drug design due to its stability under physiological conditions .

Dihydrobenzodioxine Carboxylic Acid Derivatives

  • Examples: 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid (CAS 3663-80-7) .
  • Key Differences: Ring System: Incorporates a fused dioxane ring, increasing structural rigidity compared to 2,3-DHBA . Applications: Explored in medicinal chemistry for mimicking natural product scaffolds, such as flavonoids .

Comparative Data Table

Compound Molecular Formula Key Substituents Biological/Industrial Role Key References
2,3-DHBA C₇H₆O₄ 2,3-dihydroxy Plant defense, metabolic studies
2,3-Dimethylbenzoic acid C₉H₁₀O₂ 2,3-methyl Steric studies in synthesis
6-Formyl-2,3-dimethoxy C₁₀H₁₀O₅ 2,3-methoxy; 6-formyl Photolabile protecting groups
3-Hydroxybenzaldehyde C₇H₆O₂ 3-hydroxy; aldehyde Pharmaceutical precursor
5-Methyl-triazolyl acid C₁₀H₉N₃O₂ 5-methyl; triazole Kinase inhibitor design

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